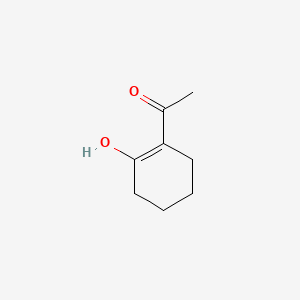

1-(2-Hydroxycyclohex-1-en-1-yl)ethanone

CAS No.:

Cat. No.: VC16697785

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12O2 |

|---|---|

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 1-(2-hydroxycyclohexen-1-yl)ethanone |

| Standard InChI | InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h10H,2-5H2,1H3 |

| Standard InChI Key | CSYFWIXHSRSTTG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(CCCC1)O |

Introduction

1-(2-Hydroxycyclohex-1-en-1-yl)ethanone is an organic compound with a molecular structure characterized by a hydroxyl group (-OH) attached to a cyclohexene ring and a ketone (-COCH3) functional group. This compound belongs to the class of enol-ketones, which are known for their tautomeric equilibrium between keto and enol forms. Its structural formula can be represented as:

This compound has applications in organic synthesis and potentially as an intermediate in pharmaceutical or material chemistry.

Synthesis Pathways

The synthesis of 1-(2-Hydroxycyclohex-1-en-1-yl)ethanone typically involves:

-

Aldol Condensation:

-

Reacting acetaldehyde with cyclohexanone under basic conditions to form the enol intermediate.

-

Followed by dehydration to yield the desired product.

-

-

Oxidation Reactions:

-

Hydroxylation of cyclohexenone derivatives can introduce the hydroxyl group at the desired position.

-

These reactions are often catalyzed by bases or acids, depending on the desired selectivity and yield.

Applications

1-(2-Hydroxycyclohex-1-en-1-yl)ethanone is primarily used as:

-

Synthetic Intermediate:

-

In the preparation of pharmaceuticals, agrochemicals, or fine chemicals.

-

-

Research Compound:

-

Studied for its chemical reactivity, especially in enolization reactions.

-

Analytical Characterization

To confirm its structure, various analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR):

-

Proton () and Carbon () NMR reveal chemical shifts indicative of hydroxyl, ketone, and aliphatic protons.

-

-

Infrared Spectroscopy (IR):

-

Key absorption peaks include:

-

O-H stretch (~3200–3500 cm)

-

C=O stretch (~1700 cm)

-

C=C stretch (~1600 cm).

-

-

-

Mass Spectrometry (MS):

-

Provides molecular ion peaks confirming the molecular weight.

-

-

X-ray Crystallography:

-

Used for detailed structural elucidation when crystallized.

-

Research Insights

Studies on similar compounds suggest that enol-ketones like 1-(2-Hydroxycyclohex-1-en-1-yl)ethanone exhibit:

-

Reactivity in Condensation Reactions:

-

Useful in forming complex cyclic compounds.

-

-

Biological Activities:

-

Potential antioxidant or enzyme-modulating properties due to the enolic hydroxyl group.

-

Further research is needed to explore its full potential in industrial or medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume